- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene speciesTetrahedron, 2010, 66(31), 5745-5752,
Cas no 89-80-5 ((±)-Menthone)

(±)-Menthone structure
Nome do Produto:(±)-Menthone
N.o CAS:89-80-5
MF:C10H18O
MW:154.249323368073
MDL:MFCD00136033
CID:34529
(±)-Menthone Propriedades químicas e físicas
Nomes e Identificadores
-
- Menthone
- (±)-Menthone
- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
- METHON
- (+/-)-3-menthone
- (+/-)-menthone
- (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
- DL-MENTHONE
- MENTHONE (REFERENCE GRADE)
- P-MENTHONE
- trans-Menthone
- 2-Isopropyl-5-methylcyclohexanone
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
- p-Menthan-3-one, trans- (8CI)
- rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
- Menthone G
- Neomenthone
- trans-Menthan-3-one
- trans-p-Menthan-3-one
- trans-p-Menthone
-
- MDL: MFCD00136033
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
- Chave InChI: NFLGAXVYCFJBMK-BDAKNGLRSA-N
- SMILES: C([C@@H]1CC[C@@H](C)CC1=O)(C)C
Propriedades Computadas
- Massa Exacta: 154.13600
- Massa monoisotópica: 154.136
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 149
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1A^2
Propriedades Experimentais
- Cor/Forma: It has a fresh mint aroma with a slight woody aroma. Liquid at normal temperature.
- Densidade: 0.896
- Ponto de ebulição: 85-88 ºC (12 mmHg)
- Ponto de Flash: 69 ºC
- Índice de Refracção: 1.450
- PSA: 17.07000
- LogP: 2.64770
- FEMA: 2667
(±)-Menthone Informações de segurança
- Código da categoria de perigo: R22;R36;R43;R52/53
- Instrução de Segurança: S26-S36/37-S61
-
Identificação dos materiais perigosos:
- Frases de Risco:R22; R36; R43; R52/53
(±)-Menthone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB166454-500 g |
Menthone; . |
89-80-5 | 500 g |
€394.80 | 2023-07-20 | ||
AN HUI ZE SHENG Technology Co., Ltd. | TMA0087-1mg |
(±)-Menthone |
89-80-5 | 98% | 1mg |
¥355.00 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095234-0.2ml |
(±)-Menthone |
89-80-5 | HPLC≥98% | 0.2ml |
¥517 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mL * 10 mM (in DMSO) |
(±)-Menthone |
89-80-5 | 1 mL * 10 mM (in DMSO) |
¥ 510 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mg |
(±)-Menthone |
89-80-5 | 1mg |
¥355.00 | 2022-04-26 | ||
TRC | M219135-100mg |
(±)-Menthone |
89-80-5 | 100mg |
$ 178.00 | 2023-09-07 | ||
abcr | AB166454-100 g |
Menthone; . |
89-80-5 | 100 g |
€147.40 | 2023-07-20 | ||
AN HUI ZE SHENG Technology Co., Ltd. | AB0149-20mg |
(±)-Menthone |
89-80-5 | 98%(HPLC) | 20mg |
¥400.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | M219135-1g |
(±)-Menthone |
89-80-5 | 1g |
¥5700.00 | 2023-09-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TMA0087-1mL |
(±)-Menthone |
89-80-5 | >98% | 1mL |
¥510.0 | 2023-05-12 |
(±)-Menthone Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Tempo , Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ; 24 h, 5 °C
Referência
- Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidationTetrahedron, 2016, 72(22), 2818-2827,
Synthetic Routes 3
Condições de reacção
Referência
- Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotellurideChemistry Letters, 1980, (7), 847-8,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
Referência
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
Synthetic Routes 5
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ; 6 h, rt
Referência
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ; 5 min, rt
Referência
- 3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substratesSynthesis and Reactivity in Inorganic, 2012, 42(5), 634-637,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt
Referência
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with OxoneChemistry - A European Journal, 2009, 15(42), 11091-11094,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ; 1 - 12 h, 70 °C
Referência
- 2-Iodobenzenesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 7 h, 90 °C
Referência
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen PeroxideSynthetic Communications, 2013, 43(9), 1211-1218,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ; 30 min, rt; 2 d, rt
Referência
- The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalystCatalysis Science & Technology, 2012, 2(10), 2052-2056,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Silica , Iodic acid Catalysts: Potassium bromide Solvents: Chloroform , Water ; 100 h, rt
Referência
- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBrJournal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275,
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid , 4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane , Water ; 9 h, rt
Referência
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild ConditionsChinese Journal of Chemistry, 2014, 32(5), 405-409,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ; 24 h, rt
Referência
- N-(1,1-Dimethylethyl)benzenesulfenamidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-2,
Synthetic Routes 17
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 8 h, 363 K
Referência
- A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxideCatalysis Communications, 2010, 11(9), 853-857,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ; 24 h, rt
Referência
- N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimideTetrahedron, 2003, 59(35), 6739-6750,
(±)-Menthone Raw materials
- DL-Menthol
- L(-)-Menthol
- Cyclohexanol,5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-
- Menthol
- DL-Isomenthol
- (RS)-Pulegone
(±)-Menthone Preparation Products
(±)-Menthone Literatura Relacionada
-
Malte Winnacker,Andreas Tischner,Michael Neumeier,Bernhard Rieger RSC Adv. 2015 5 77699
-
Paolo P. Mazzeo,Davide Balestri,Alessia Bacchi,Paolo Pelagatti CrystEngComm 2021 23 7262
-
3. Enantiomer-differentiating hydrogen transfer from fenchol to menthone over molten indium catalystHiroshi Sugawara,Yoshisada Ogino J. Chem. Soc. Faraday Trans. 1 1982 78 1079
-
4. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209
-
Tobias Gruber,Conrad Fischer,Wilhelm Seichter,Petra Bombicz,Edwin Weber CrystEngComm 2011 13 1422
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- 10458-14-7(Menthone)
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- 1193-55-1(2-Methylcyclohexane-1,3-dione)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89-80-5)(±)-Menthone

Pureza:99%/99%/99%
Quantidade:1g/250mg/100mg
Preço ($):1490.0/586.0/328.0